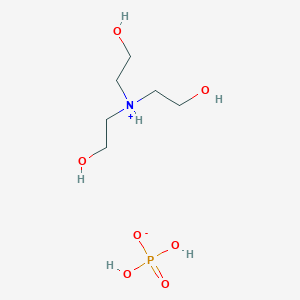

Tris(2-hydroxyethyl)ammonium dihydrogen phosphate

Description

Tris(2-hydroxyethyl)ammonium dihydrogen phosphate: is a chemical compound with the molecular formula C6H18NO7P. It is known for its role as a protic ionic liquid, which means it is formed by the transfer of a proton from an acid to a base. This compound is of interest due to its low toxicity and ability to disrupt hydrogen-bonding networks in biopolymers .

Properties

CAS No. |

21071-31-8 |

|---|---|

Molecular Formula |

C6H18NO7P |

Molecular Weight |

247.18 g/mol |

IUPAC Name |

dihydrogen phosphate;tris(2-hydroxyethyl)azanium |

InChI |

InChI=1S/C6H15NO3.H3O4P/c8-4-1-7(2-5-9)3-6-10;1-5(2,3)4/h8-10H,1-6H2;(H3,1,2,3,4) |

InChI Key |

NHFDKKSSQWCEES-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)[NH+](CCO)CCO.OP(=O)(O)[O-] |

Related CAS |

90506-92-6 90506-32-4 91647-92-6 93762-65-3 97489-28-6 90506-38-0 90506-35-7 90506-36-8 97468-06-9 90506-33-5 21071-31-8 67953-52-0 97468-08-1 32154-53-3 91783-04-9 96792-57-3 96792-58-4 85408-21-5 90506-34-6 97489-29-7 97489-30-0 97358-82-2 90506-37-9 90506-59-5 97468-10-5 97468-07-0 97468-09-2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(2-hydroxyethyl)ammonium dihydrogen phosphate can be synthesized by reacting tris(2-hydroxyethyl)amine with phosphoric acid. The reaction typically occurs in an aqueous medium and involves the transfer of a proton from the phosphoric acid to the amine, resulting in the formation of the ionic liquid .

Industrial Production Methods: Industrial production methods for this compound often involve working in the absence of solvents and at moderate temperatures to avoid impurities derived from the decomposition of reactants. The ionicity of the resulting product can be determined using various methods such as NMR spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Tris(2-hydroxyethyl)ammonium dihydrogen phosphate undergoes various chemical reactions, including proton transfer reactions, which are characteristic of protic ionic liquids. It can also participate in hydrogen-bonding interactions due to the presence of hydroxyl groups .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include acids and bases that can facilitate proton transfer. The reactions typically occur under mild conditions, often in aqueous or solvent-free environments .

Major Products Formed: The major products formed from reactions involving tris(2-hydroxyethyl)ammonium dihydrogen phosphate are typically other ionic compounds or complexes that result from the interaction of the ionic liquid with various reagents .

Scientific Research Applications

Chemistry: In chemistry, tris(2-hydroxyethyl)ammonium dihydrogen phosphate is used as a solvent and catalyst in various reactions. Its ability to disrupt hydrogen-bonding networks makes it useful in the synthesis of complex organic molecules .

Biology: In biological research, this compound is used to study the effects of ionic liquids on biological systems. Its low toxicity and ability to interact with biopolymers make it a valuable tool for investigating the behavior of biological molecules in ionic environments .

Medicine: In medicine, tris(2-hydroxyethyl)ammonium dihydrogen phosphate is explored for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of therapeutic agents .

Industry: Industrially, this compound is used in the production of biodegradable catalysts and solvents. Its unique properties make it suitable for applications in green chemistry and sustainable manufacturing processes .

Mechanism of Action

The mechanism of action of tris(2-hydroxyethyl)ammonium dihydrogen phosphate involves proton transfer and hydrogen-bonding interactions. The compound can disrupt hydrogen-bonding networks in biopolymers, which can affect the stability and behavior of biological molecules. The molecular targets and pathways involved in its action are primarily related to its ability to interact with hydroxyl and phosphate groups .

Comparison with Similar Compounds

- Tris(2-hydroxyethyl)ammonium lactate

- Tris(2-hydroxyethyl)ammonium hydrogen succinate

- Tris(2-hydroxyethyl)ammonium hydrogen malate

- Tris(2-hydroxyethyl)ammonium dihydrogen citrate

Uniqueness: Tris(2-hydroxyethyl)ammonium dihydrogen phosphate is unique due to its specific combination of low toxicity and ability to disrupt hydrogen-bonding networks. This makes it particularly useful in applications where biocompatibility and interaction with biopolymers are important .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.